molecular formula C10H11BrFNO B1291743 4-Bromo-2-fluoro-N-isopropylbenzamide CAS No. 877383-76-1

4-Bromo-2-fluoro-N-isopropylbenzamide

Cat. No. B1291743
M. Wt: 260.1 g/mol
InChI Key: OVZFSVKPKOLFRT-UHFFFAOYSA-N
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Description

The compound of interest, 4-Bromo-2-fluoro-N-isopropylbenzamide, is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of poly(para-2,5-di-n-hexylphenylene) involves palladium-catalyzed coupling, a method that could potentially be applied to the synthesis of related benzamide compounds .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed coupling reactions, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) . This method yields structurally homogeneous products with high degrees of polymerization. Another synthesis approach is a two-step reaction sequence used in the production of [18F]FP-β-CIT, starting with a brominated precursor and involving fluorination followed by purification steps . These methods suggest that the synthesis of 4-Bromo-2-fluoro-N-isopropylbenzamide could also involve halogenation and coupling reactions, potentially under palladium catalysis, to achieve the desired substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2-fluoro-N-isopropylbenzamide can be characterized using various spectroscopic techniques. For example, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was characterized using NMR, MS, IR, and X-ray diffraction methods . These techniques can provide detailed information about the molecular structure, including the arrangement of atoms, functional groups, and the overall geometry of the molecule. Density functional theory (DFT) calculations can also be used to predict and analyze the molecular structure and properties .

Chemical Reactions Analysis

The chemical reactions involving compounds with bromo- and fluoro-substituted benzene rings can be complex. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves diazotization and bromination reactions . These reactions are sensitive to various factors such as the raw material rate, reaction time, and temperature. The chemical reactivity of 4-Bromo-2-fluoro-N-isopropylbenzamide would likely be influenced by the presence of the bromo and fluoro substituents, which can activate or deactivate the benzene ring towards further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from related compounds. For example, the solubility and stability of poly(para-phenylene) derivatives are characterized by their degree of polymerization and substituents . The presence of halogen atoms in the benzene ring can affect the compound's polarity, boiling point, and reactivity. The specific physical and chemical properties of 4-Bromo-2-fluoro-N-isopropylbenzamide would need to be determined experimentally, but it is likely that the compound would exhibit properties typical of halogenated aromatic compounds, such as relatively high density and low solubility in water.

Scientific Research Applications

Synthesis and Chemical Applications

  • Practical Synthesis of Biphenyl Derivatives : A study detailed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, showcasing the relevance of bromo-fluoro compounds in pharmaceutical synthesis (Qiu et al., 2009).

  • Cocrystal Formation : Research on 4-Bromobenzamide and its interaction with n-Alkanedicarboxylic acids revealed insights into halogen...halogen interactions in cocrystals, important for designing pharmaceutical cocrystals with desired properties (Tothadi et al., 2013).

Photocatalysis and Material Science

  • Fluorinated Liquid Crystals : A critical review discussed the properties and applications of fluorinated liquid crystals, highlighting the influence of fluorine atoms on the material's characteristics, which is relevant for the design of advanced materials and displays (Hird, 2007).

  • g-C3N4-Based Photocatalysts : An article reviewed the use of g-C3N4-based photocatalysts in environmental and energy applications, suggesting potential areas where bromo-fluoro compounds could contribute to the development of efficient photocatalytic materials (Wen et al., 2017).

Toxicology and Environmental Impact

  • Toxicity of Organic Fluorophores : A literature review on the toxicity of organic fluorophores, used in molecular imaging, stressed the importance of evaluating the safety of fluorinated compounds before clinical application, relevant for designing non-toxic diagnostic agents (Alford et al., 2009).

  • Environmental Degradation of Brominated Compounds : Another review focused on the transformation and degradation of tetrabromobisphenol A and its derivatives, underscoring the environmental impact and the need for understanding the fate of brominated flame retardants in nature (Liu et al., 2018).

Safety And Hazards

While specific safety and hazard information for 4-Bromo-2-fluoro-N-isopropylbenzamide is not available, it is generally advisable to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

properties

IUPAC Name

4-bromo-2-fluoro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZFSVKPKOLFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640969
Record name 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-N-isopropylbenzamide

CAS RN

877383-76-1
Record name 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The sub-title compound was prepared by the method of example 18 step a) using 4-bromo-2-fluorobenzoic acid and 2-propanamine.
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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-fluorobenzoic acid (1.50 g, 6.85 mmol, Combi-Blocks: Cat. # CA-4096), N,N,N′,N′-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (2.86 g, 7.53 mmol), and N,N-diisopropylethylamine (2.4 mL, 14 mmol) in methylene chloride (20. mL) was stirred for 10 minutes. 2-Propanamine (2.3 mL, 27 mmol) was then added and stirring was continued for 1.5 hours LC/MS data indicated that the major reaction component was the desired product. The reaction mixture was diluted with methylene chloride (40 mL) and H2O (3 mL). The layers were separated and the organic layer was washed with water (3×3 mL) and 1N HCl (3×3 mL). The combined aqueous phases were extracted with methylene chloride (5 mL). The combined organic layers were washed with brine (3 mL), dried over Na2SO4, filtered and concentrated in-vacuo. The crude product was purified by flash chromatography on a silica gel column eluting with ethyl acetate in hexanes (0-15%) to afford the desired product. LCMS (M+H)+: m/z=260.0/262.0.
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Synthesis routes and methods III

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